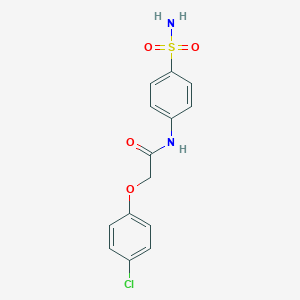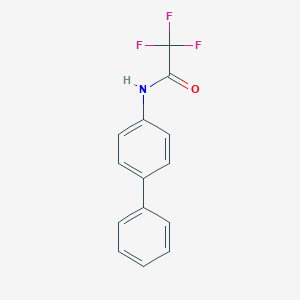![molecular formula C24H24N2O3S B185690 ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 6146-51-6](/img/structure/B185690.png)
ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate selectively inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK inhibition leads to the suppression of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. This results in the induction of apoptosis and inhibition of cell proliferation, leading to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. This compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, leading to tumor regression. In autoimmune diseases, this compound has been shown to reduce autoantibody production and inflammation. Inflammatory disorders, such as asthma and COPD, have also been shown to be improved by this compound treatment, through the suppression of cytokine production and airway inflammation.
実験室実験の利点と制限
Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several advantages as a research tool. It is a potent and selective inhibitor of BTK, with low toxicity and good pharmacokinetic properties. This compound has also shown efficacy in a wide range of diseases, making it a versatile research tool. However, there are some limitations to the use of this compound in lab experiments. This compound may have off-target effects on other kinases, which could affect the interpretation of results. In addition, the long-term effects of BTK inhibition on immune function and homeostasis are not fully understood, and further research is needed to fully elucidate the safety and efficacy of this compound.
将来の方向性
There are several future directions for the research and development of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate. One area of focus is the optimization of the pharmacokinetic properties of this compound, to improve its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to this compound treatment, to enable personalized medicine approaches. Additionally, the combination of this compound with other drugs, such as immune checkpoint inhibitors, may enhance its therapeutic efficacy in certain diseases. Finally, the long-term effects of BTK inhibition on immune function and homeostasis need to be further studied, to fully understand the safety and efficacy of this compound as a therapeutic agent.
合成法
The synthesis of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate involves the condensation of ethyl 2-aminobenzoate with 2-benzyl-5,7-dihydrothieno[2,3-c]pyridin-4-one in the presence of a suitable base, followed by the reaction with benzoyl chloride to form the benzamido derivative. The final step involves esterification of the carboxylic acid with ethanol to yield the ethyl ester.
科学的研究の応用
Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown efficacy in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also demonstrated activity in autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
特性
CAS番号 |
6146-51-6 |
|---|---|
分子式 |
C24H24N2O3S |
分子量 |
420.5 g/mol |
IUPAC名 |
ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H24N2O3S/c1-2-29-24(28)21-19-13-14-26(15-17-9-5-3-6-10-17)16-20(19)30-23(21)25-22(27)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,25,27) |
InChIキー |
ONICNNOHSSSLOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)

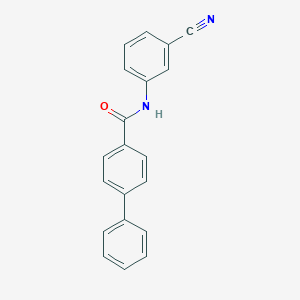
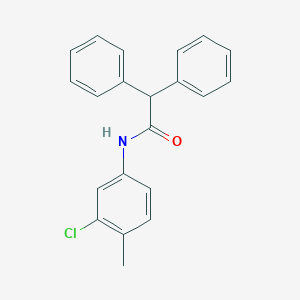
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

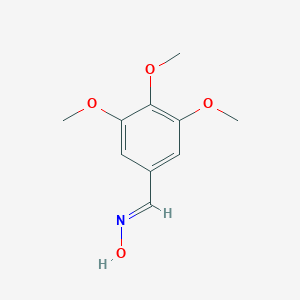
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
